REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:1][O:2][c:3]1[n:4][cH:5][c:6]([CH:9]=[CH:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:7][n:8]1>>[CH3:1][O:2][c:3]1[n:4][cH:5][c:6]([CH2:9][CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:7][n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=Cc1cnc(OC)nc1
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Name
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Type
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product
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Smiles
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CCOC(=O)CCc1cnc(OC)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |